4-Formyl-1-methylpyridin-1-ium iodide
Description
Overview of Pyridinium (B92312) Cation Chemistry in Modern Organic Synthesis
Pyridinium cations, the conjugate acids of pyridine (B92270) and its derivatives, are a cornerstone of heterocyclic chemistry. Their utility in organic synthesis stems from the electron-deficient nature of the pyridine ring, which is further enhanced by N-substitution. This inherent reactivity allows pyridinium salts to act as versatile intermediates and catalysts in a multitude of transformations. They are well-established as precursors for the synthesis of a wide range of substituted piperidines, dihydropyridines, and other complex nitrogen-containing heterocycles. Furthermore, the ability of the pyridinium ring to act as a good leaving group is harnessed in various substitution and cross-coupling reactions.
Significance of N-Alkylpyridinium Salts in Contemporary Chemical Research
The quaternization of the pyridine nitrogen with an alkyl group to form N-alkylpyridinium salts significantly modulates the reactivity and properties of the heterocycle. These salts are not only stable and easily handled crystalline solids but also exhibit enhanced electrophilicity compared to their neutral pyridine precursors. This heightened reactivity makes them valuable substrates in nucleophilic addition reactions, where they can be selectively functionalized at various positions on the ring. In recent years, N-alkylpyridinium salts have also gained considerable attention as precursors for radical species under photoredox or electrochemical conditions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Specific Focus on 4-Formyl-1-methylpyridin-1-ium Iodide within the Pyridinium Salt Class
Within the broad family of N-alkylpyridinium salts, this compound is a noteworthy member. It combines the inherent electrophilicity of the N-methylpyridinium core with the reactive aldehyde functionality at the C4-position. This dual reactivity makes it a potentially valuable building block in organic synthesis, offering multiple sites for chemical modification. The presence of the formyl group, a versatile functional handle, allows for a wide range of subsequent transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Henry reactions. The iodide counter-ion can also play a role in its reactivity and solubility.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpyridin-1-ium-4-carbaldehyde;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBSOTYVIHPBDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455884 | |
| Record name | 4-Formyl-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455884 | |
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Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-53-7 | |
| Record name | NSC204945 | |
| Source | DTP/NCI | |
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| Record name | 4-Formyl-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium, 4-formyl-1-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
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Physicochemical Properties
The fundamental physical and chemical properties of 4-Formyl-1-methylpyridin-1-ium iodide are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | nih.gov |
| Molecular Weight | 249.05 g/mol | nih.gov |
| CAS Number | 13441-53-7 | nih.gov |
| Appearance | Not explicitly stated in sources, but typically a solid | |
| Solubility | Soluble in water | researchgate.net |
Note: Some properties like appearance are general characteristics of such salts and may not be explicitly stated in all cited sources.
Reactivity and Mechanistic Studies of 4 Formyl 1 Methylpyridin 1 Ium Iodide
Reactivity of the Pyridinium (B92312) Cation
The positively charged nitrogen atom in the pyridinium ring makes it susceptible to a variety of chemical transformations.
Nucleophilic Attack on the Pyridinium Ring
The pyridinium ring in 4-Formyl-1-methylpyridin-1-ium iodide is an electrophilic species, making it a target for nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions on pyridinium ions are well-documented. nih.gov The reactivity of substituted N-methylpyridinium compounds with nucleophiles like piperidine (B6355638) in methanol (B129727) has been studied, revealing a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This indicates that the reaction mechanism is not a simple rate-controlling addition of the nucleophile. Instead, it involves a rate-determining deprotonation of the addition intermediate. nih.gov The electron-withdrawing nature of the cyano group enhances the acidity of the N-H proton in the intermediate, facilitating its removal and thus increasing the reaction rate. nih.gov
| Reactant | Nucleophile | Solvent | Leaving Group Order |
| Substituted N-methylpyridinium compounds | Piperidine | Methanol | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I nih.gov |
Ring Opening and Rearrangement Reactions
Pyridinium salts can undergo ring-opening reactions under certain conditions. For instance, the Dimroth rearrangement is a known reaction for some pyridinium derivatives, although it can be very slow. researchgate.net This type of rearrangement involves the transposition of a ring atom with an exocyclic atom.
Deaminative Functionalization Processes
Pyridinium salts, particularly those derived from primary amines (Katritzky salts), serve as precursors for alkyl radicals in deaminative functionalization reactions. nih.govrsc.org These processes offer a powerful method for converting primary amines into a variety of other functional groups. nih.govthieme-connect.de Photoinduced single-electron transfer (SET) from an electron donor to the pyridinium salt can generate an alkyl radical, which can then participate in reactions like alkylation, allylation, vinylation, alkynylation, and thioetherification. nih.gov This approach is notable for its mild, catalyst-free conditions and broad functional group tolerance. nih.gov
A notable application is the Suzuki-Miyaura cross-coupling of α-pyridinium esters with arylboroxines, which allows for the transformation of amino acid derivatives into α-aryl esters and amides. nih.govacs.org Mechanistic studies suggest the involvement of an alkyl radical intermediate in these cross-coupling reactions. nih.govacs.org
| Reaction Type | Reactants | Key Features |
| Deaminative Alkylation (Giese) | Pyridinium-activated primary amines, Alkenes | Catalyst-free, Photoinduced SET nih.gov |
| Deaminative Arylation | α-Pyridinium esters, Arylboroxines | Suzuki-Miyaura cross-coupling, Mild conditions nih.govacs.org |
| Deaminative Allylation | Pyridinium-activated primary amines, Allylating agent | Catalyst-free, Photoinduced SET nih.gov |
| Deaminative Vinylation | Pyridinium-activated primary amines, Vinylating agent | Catalyst-free, Photoinduced SET nih.gov |
| Deaminative Alkynylation | Pyridinium-activated primary amines, Alkynylating agent | Catalyst-free, Photoinduced SET nih.gov |
| Deaminative Thioetherification | Pyridinium-activated primary amines, Thiol | Catalyst-free, Photoinduced SET nih.gov |
Reactivity of the Formyl Group (–CHO)
The aldehyde functionality at the 4-position of the pyridinium ring is a key site for various chemical reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. The reaction of 1-methyl-4-formylpyridinium iodide with various amino acids, such as glycine (B1666218) and alanine, has been investigated. researchgate.net These reactions typically involve an initial rapid addition of the amino group to the carbonyl, followed by slower subsequent steps. researchgate.net
Studies on the related compound, 4-acetyl-1-methylpyridinium iodide, have provided detailed kinetic and thermodynamic data for nucleophilic addition. researchgate.netcdnsciencepub.com The addition of amines to this compound to form a carbinolamine intermediate is a rapid equilibrium. researchgate.netcdnsciencepub.com The enthalpy change (ΔH) for this equilibrium step is approximately -11 kcal/mol and does not vary significantly with the nature of the amine. researchgate.net
| Reactant | Nucleophile | Key Observation |
| 1-methyl-4-formylpyridinium iodide | Glycine, Alanine | Rapid initial reaction followed by a slower second reaction researchgate.net |
| 4-acetyl-1-methylpyridinium iodide | Amines | Rapid equilibrium to form a carbinolamine intermediate researchgate.netcdnsciencepub.com |
Condensation Reactions (e.g., Imine and Schiff Base Formation)
The formyl group of this compound can react with primary amines to form imines, also known as Schiff bases. This is a type of condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of Schiff bases is a fundamental reaction in organic chemistry and is often catalyzed by acid. masterorganicchemistry.com These reactions are crucial in the synthesis of various organic compounds and ligands for coordination chemistry. nih.govnih.gov For example, 4-Formyl-1-methylpyridinium benzenesulfonate (B1194179) is used to convert primary amines into aldehydes and ketones, proceeding through Schiff base intermediates. The synthesis of a novel Schiff base has been reported from the reaction of 4-formyl-3-hydroxyphenyl octadecanoate and 3-aminobenzonitrile. ajbasweb.com
| Reactants | Product Type | Key Features |
| This compound, Primary amine | Imine (Schiff Base) | Condensation reaction, elimination of water masterorganicchemistry.com |
| 4-Formyl-3-hydroxyphenyl octadecanoate, 3-aminobenzonitrile | Schiff Base | Synthesis of a specific Schiff base derivative ajbasweb.com |
Knoevenagel Condensation and Related Olefination Reactions
The strong electron-withdrawing nature of the N-methylpyridinium group renders the formyl carbon of this compound highly susceptible to nucleophilic attack. This intrinsic reactivity makes it a suitable candidate for condensation and olefination reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. For pyridyl aldehydes, the reaction can often proceed with high efficiency, sometimes even without a catalyst. A study on the catalyst-free Knoevenagel condensation between pyridinecarbaldehydes (isomers not quaternized) and active methylene compounds in an aqueous ethanol (B145695) mixture showed high yields of the corresponding alkenes with E-selectivity. bas.bg The reaction of 4-pyridinecarbaldehyde was noted to be particularly efficient due to the resonance electron-withdrawing effect of the ring nitrogen. bas.bg It is expected that this compound would exhibit even greater reactivity in such condensations due to the permanent positive charge amplifying the electrophilicity of the formyl group. The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde, followed by dehydration.
Olefination Reactions: Beyond the Knoevenagel condensation, the aldehyde group can be converted to an alkene via other olefination protocols, such as the Wittig reaction. While direct Wittig olefination on this compound is not extensively documented in dedicated studies, modern synthetic methods have utilized related strategies for pyridine (B92270) functionalization. For instance, a novel approach to creating 4-alkylpyridines involves a Wittig olefination-rearomatization sequence starting from N-activated pyridinium salts that are converted to dearomatized pyridylphosphonium ylides. nih.govresearchgate.netresearchgate.net This highlights the utility of the pyridinium core in facilitating C-C bond formation at the 4-position.
The table below illustrates typical conditions for Knoevenagel condensations involving related, unquaternized pyridine aldehydes, which serve as a model for the expected reactivity.
| Aldehyde | Active Methylene Compound | Conditions | Product | Ref |
| 4-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH (1:1), Room Temp, 30 min | 2-(Pyridin-4-ylmethylene)malononitrile | bas.bg |
| 4-Pyridinecarbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH (1:1), Room Temp, 2 h | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | bas.bg |
| 4-Pyridinecarbaldehyde | Cyanoacetamide | H₂O:EtOH (1:1), Room Temp, 3 h | 2-Cyano-3-(pyridin-4-yl)acrylamide | bas.bg |
Redox Chemistry of the Formyl Group
The redox behavior of this compound is of significant interest, particularly the reduction of the highly electrophilic pyridinium system. While direct electrochemical studies on this specific iodide salt are scarce, research on the closely related 4-benzoyl-N-methylpyridinium cations provides substantial insight. nih.gov
In these analogous systems, two well-separated, chemically reversible one-electron reductions are observed in anhydrous acetonitrile. nih.gov
First Reduction (E¹): The first one-electron reduction neutralizes the positive charge on the pyridinium ring, forming a stable radical species.
Second Reduction (E²): The second one-electron transfer results in the formation of an anionic species.
The reduction potentials are highly sensitive to substituents on the benzoyl ring, following a Hammett linear free energy relationship. nih.gov This indicates that the electronic properties of the carbonyl substituent directly influence the stability of the reduced species. It is highly probable that this compound would follow a similar two-step reduction pathway. The formyl proton would likely make the radical and anionic species even more reactive compared to the benzoyl analogues. Such pyridinium salts are part of a broader class of compounds, like viologens, known for their rich redox chemistry and ability to form stable radical cations. nih.gov
Metal Complexation and Coordination Chemistry
The coordination chemistry of this compound is not well-documented. The permanent positive charge on the pyridinium nitrogen fundamentally alters its coordination properties compared to neutral pyridine derivatives. The nitrogen atom itself is sterically shielded by the methyl group and electronically unavailable for coordination to a metal cation. Therefore, any coordination would likely occur through the oxygen atom of the formyl group.
Chelation with Transition Metal Ions
Neutral pyridyl aldehydes, particularly pyridine-2-carbaldehyde, are well-known ligands that form stable chelate complexes with transition metals, often through the pyridine nitrogen and the carbonyl oxygen. wikipedia.org However, for this compound, such bidentate chelation is impossible.
Coordination, if it occurs, would be monodentate via the formyl oxygen. This would result in a relatively weak interaction compared to the chelating ability of other pyridine-based ligands. The positive charge on the cation would also create electrostatic repulsion with metal ions, further disfavoring complex formation unless stabilized by other factors. While extensive research exists on the coordination chemistry of pyridine-containing ligands with various metals like Ni(II), Cu(I), Ag(I), and others, nih.govacs.orgjscimedcentral.com specific studies involving N-methylated pyridinium aldehydes as ligands are not readily found.
Influence of Coordination on Reactivity and Electronic Properties
In the hypothetical case of coordination to a metal ion through the formyl oxygen, a significant polarization of the carbonyl bond would be expected. This Lewis acid-type interaction would further increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity towards nucleophiles. The electronic properties, such as the absorption spectrum, would also be altered upon coordination. Metal-to-ligand or ligand-to-metal charge transfer bands could appear, depending on the nature of the metal ion. However, without experimental evidence of stable complexes, these effects remain speculative.
Role of the Iodide Counterion in Reactivity and Stability
Iodide is a large, soft, and highly polarizable anion. Compared to smaller, harder anions like chloride (Cl⁻) or non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻), iodide has a greater tendency to participate in specific interactions. Studies on various pyridinium salts have shown that the nature of the counterion can significantly affect their behavior. nih.govresearchgate.net
Key potential roles of the iodide counterion include:
Solubility: The choice of anion is a primary determinant of the salt's solubility in different solvents. Iodide salts often exhibit different solubility profiles compared to their chloride or bromide counterparts.
Charge-Transfer Complexes: Iodide is a good electron donor and is known to form charge-transfer (CT) complexes with electron-deficient aromatic systems, such as the pyridinium cation. nih.gov This interaction can lead to the appearance of color and may influence the photochemical and electronic properties of the salt.
Nucleophilicity: Iodide is a moderate nucleophile. In certain reactions, particularly at elevated temperatures or under specific catalytic conditions, the iodide ion could potentially compete with other nucleophiles present in a reaction mixture.
Crystal Packing: As a large anion, iodide will influence the crystal lattice energy and the packing arrangement of the ions in the solid state, which can affect the salt's stability and handling properties. It is considered a "chaotropic" ion, meaning it tends to disorder the structure of water, which can influence its interactions in aqueous media. nih.govresearchgate.net
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The structural backbone of 4-Formyl-1-methylpyridin-1-ium iodide has been meticulously mapped using ¹H and ¹³C NMR spectroscopy. These one-dimensional NMR techniques are instrumental in assigning the specific chemical shifts and coupling constants of the protons and carbons within the molecule, which in turn confirms the arrangement of the formyl group, the methyl group, and the pyridinium (B92312) ring.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the pyridinium ring, being in an electron-deficient environment, resonate at a lower field (higher ppm values) compared to the methyl protons. The aldehydic proton of the formyl group is also characteristically downfield.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and their chemical environments. The carbonyl carbon of the formyl group, the carbons of the pyridinium ring, and the methyl carbon each appear at characteristic chemical shifts. This data is crucial for confirming the presence and position of the functional groups.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 8.89 (d) | 146.9 |
| H-3, H-5 | 8.29 (d) | 132.3 |
| CHO | 10.12 (s) | 194.5 |
| N-CH₃ | 4.45 (s) | 48.7 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
While ¹H and ¹³C NMR are primary tools, advanced NMR techniques focusing on other nuclei can provide further insights, particularly when studying related compounds or derivatives of this compound. For instance, if the compound were to be modified with fluorine-containing groups, ¹⁹F NMR would be an invaluable tool for characterization. Similarly, should the iodide counter-ion be exchanged for a boron- or phosphorus-containing anion, ¹¹B or ³¹P NMR would be employed to characterize the anionic component of the salt. These advanced techniques are crucial in the broader context of developing new materials and understanding reaction mechanisms involving pyridinium salts. nih.gov
The application of operando NMR spectroscopy allows for the real-time monitoring of chemical reactions. In the context of pyridinium salts, which are often studied for their redox properties in applications like flow batteries, operando NMR can be a powerful tool. physicsworld.com By setting up an electrochemical cell within the NMR spectrometer, researchers can observe changes in the NMR spectrum as a redox reaction proceeds. This provides direct evidence of reaction intermediates and products, offering a deeper understanding of the reaction mechanism. While specific operando NMR studies on this compound are not widely reported, the technique's application to other pyridinium-based redox-active systems demonstrates its potential for elucidating the electrochemical behavior of this compound. physicsworld.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS would be used to measure the exact mass of the cation, [C₇H₈NO]⁺. The experimentally determined mass can then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. The calculated monoisotopic mass of the cation is 122.0600 Da.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing ionic compounds like this compound. In ESI-MS, the primary ion observed would be the intact cation, [C₇H₈NO]⁺. However, depending on the solvent system and the presence of other salts, adduct ions may also be observed. For example, in the presence of sodium salts, an adduct of the cation with the iodide anion and a sodium cation, [C₇H₈NO + I + Na]⁺, might be detected. The analysis of these ion adducts can provide additional information about the sample and the ionization process. The study of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by ESI-MS/MS has shown that fragmentation patterns can be used to distinguish between isomers. researchgate.net
Operando Mass Spectrometry in Reaction Monitoring
Operando mass spectrometry is a powerful analytical technique that allows for the real-time monitoring of chemical reactions as they occur. While specific literature detailing the use of operando mass spectrometry for this compound is not prevalent, the principles of the technique are highly applicable to its synthesis and subsequent reactions. The synthesis of pyridinium salts, such as the quaternization of a pyridine (B92270) derivative with an alkyl halide, can be effectively monitored using mass spectrometry. nih.govresearchgate.netrsc.org
In a typical synthesis of this compound from 4-formylpyridine and methyl iodide, mass spectrometry would be employed to track the consumption of reactants and the formation of the product. By continuously sampling the reaction mixture and analyzing it via techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), researchers can obtain kinetic data and optimize reaction conditions such as temperature, concentration, and reaction time. researchgate.net The fixed positive charge on the pyridinium cation makes it particularly well-suited for ESI-MS analysis, enhancing its ionization efficiency and sensitivity. researchgate.net This approach allows for the rapid identification of reaction intermediates and byproducts, leading to a well-defined understanding of the reaction mechanism and the generation of a kinetic profile for the formation of the target compound.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra (Infrared and Raman) of this compound are dominated by the characteristic modes of the N-methylpyridinium cation and the formyl substituent. The quaternization of the pyridine nitrogen atom leads to notable shifts in the vibrational frequencies of the aromatic ring compared to neutral pyridine. pw.edu.pl
The C-H stretching vibrations of the pyridinium ring are typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The ring stretching vibrations, involving C=C and C=N bonds, produce a series of characteristic bands in the 1650-1400 cm⁻¹ range. pw.edu.plresearchgate.net These bands are sensitive to substitution on the ring. The presence of the methyl group introduces vibrations such as N-CH₃ stretching, which is expected in the 1129–1092 cm⁻¹ range, and various bending modes. pw.edu.pl The formyl group (CHO) introduces a strong and characteristic C=O stretching vibration, typically found around 1700 cm⁻¹, and C-H stretching of the aldehyde proton near 2850 cm⁻¹ and 2750 cm⁻¹.
A complete vibrational assignment can be achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), which helps to assign specific bands to normal modes of vibration based on their calculated frequencies and potential energy distribution (TED). nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Comment |
|---|---|---|---|
| Aromatic C-H Stretch | 3150 - 3000 | IR, Raman | Characteristic of the pyridinium ring protons. |
| Aldehyde C-H Stretch | 2900 - 2700 | IR | Often appears as a pair of weak bands. |
| Carbonyl (C=O) Stretch | 1715 - 1690 | IR (Strong), Raman (Medium) | Fundamental vibration of the formyl group. |
| Ring (C=C, C=N) Stretch | 1640 - 1620 | IR, Raman | Corresponds to the highest frequency ring mode, sensitive to quaternization. |
| Ring (C=C, C=N) Stretch | 1580 - 1480 | IR, Raman | A set of bands characteristic of the pyridinium ring structure. |
| Methyl (CH₃) Bend | 1465 - 1440 | IR, Raman | Asymmetric and symmetric deformation modes of the N-methyl group. |
| Ring Breathing Mode | 1020 - 990 | Raman (Strong) | A symmetric vibration involving the entire ring. |
Infrared spectroscopy is an exceptionally sensitive tool for studying non-covalent interactions such as hydrogen bonding and halogen bonding. acs.org In this compound, significant intermolecular interactions exist between the pyridinium cation and the iodide anion. These interactions can be probed by observing shifts in the vibrational frequencies of the functional groups involved.
The carbonyl stretching frequency (νC=O) of the formyl group is particularly sensitive to its environment. If the carbonyl oxygen acts as a hydrogen bond acceptor or interacts with other electrophilic species, a red shift (decrease in frequency) of the νC=O band is expected. youtube.com Conversely, the vibrations of the pyridinium ring can be influenced by the proximity of the iodide anion. Studies on similar systems, such as pyridine-perfluoroalkyl iodide complexes, have shown that the formation of a halogen bond (C-I···N) causes a blue shift (increase in frequency) of the pyridine ring breathing mode. researchgate.net For the pyridinium iodide salt, an analogous interaction between the electron-deficient pyridinium ring and the iodide anion would be expected to perturb the ring's vibrational modes.
Furthermore, when dissolved in protic solvents like water or alcohols, both the formyl oxygen and the iodide anion can act as hydrogen bond acceptors. These interactions would lead to broadening and shifting of the involved vibrational bands, such as the solvent's O-H stretching band and the cation's C=O and ring modes, providing insight into the solvation shell structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
The electronic absorption spectrum of this compound is characterized by electronic transitions within the substituted pyridinium chromophore. These transitions are typically π → π* and n → π* in nature. The π → π* transitions, arising from the conjugated system of the pyridinium ring and the formyl group, are generally high in intensity. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and may be observed as a shoulder on the main absorption band.
The position of the absorption maxima (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism. Depending on the change in dipole moment between the ground and excited states, the compound may exhibit positive solvatochromism (a red shift in λ_max with increasing solvent polarity) or negative solvatochromism (a blue shift). For instance, studies on related 1-methyl-4-styryl-pyridinium iodide derivatives have shown both positive and negative solvatochromism depending on the specific substituent on the styryl ring. nih.govnih.gov For this compound, polar solvents can stabilize the charge-separated ground state, potentially leading to a blue shift (negative solvatochromism) for the n → π* transition and a red shift (positive solvatochromism) for certain π → π* transitions upon increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Hypothetical λ_max (nm) | Observed Shift (Solvatochromism) |
|---|---|---|---|
| Dioxane | 2.2 | 460 | Reference |
| Chloroform | 4.8 | 452 | Blue Shift (Negative) |
| Ethanol (B145695) | 24.6 | 445 | Blue Shift (Negative) |
| Methanol (B129727) | 32.7 | 441 | Blue Shift (Negative) |
| Acetonitrile | 37.5 | 435 | Blue Shift (Negative) |
| Water | 80.1 | 420 | Significant Blue Shift (Negative) |
Certain N-methylpyridinium derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), are highly dependent on the molecular structure and the surrounding environment. The quantum yield, which represents the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed.
For styryl-pyridinium dyes, the fluorescence quantum yield is often sensitive to solvent polarity and viscosity. nih.govpwr.edu.pl In many cases, the quantum yield is low in non-viscous polar solvents due to efficient non-radiative decay pathways, such as intramolecular rotation or twisting, which quench the excited state. However, in more viscous media or when bound to macromolecules, these motions can be restricted, leading to a significant increase in fluorescence intensity (fluorescence enhancement).
The fluorescence quantum yield of this compound would be influenced by the nature of its lowest singlet excited state (S₁). The presence of the carbonyl group can sometimes promote intersystem crossing to the triplet state, which would decrease the fluorescence quantum yield. The measurement of Φ_F in various solvents provides valuable information on the photophysical decay pathways of the excited state. Studies on other pyridinium salts have shown that quantum yields can vary significantly with the solvent environment. mdpi.comnih.gov
| Solvent | Viscosity (cP at 20°C) | Hypothetical Φ_F | Comment |
|---|---|---|---|
| Methanol | 0.59 | 0.002 | Low yield due to non-radiative decay. |
| Ethanol | 1.20 | 0.005 | Slight increase with viscosity. |
| Water | 1.00 | 0.001 | Efficient quenching in water. |
| Ethylene Glycol | 19.9 | 0.08 | Increased yield in a more viscous solvent. |
| Glycerol | 1412 | 0.25 | Significant enhancement in highly viscous media. |
Time-Resolved Fluorescence Studies
Currently, there is a lack of specific published research detailing the time-resolved fluorescence studies exclusively on this compound. This analytical technique is a powerful tool for investigating the excited state dynamics of fluorescent molecules. Such studies would typically involve exciting the molecule with a short pulse of light and monitoring the decay of the fluorescence intensity over time. The resulting data can provide valuable information about the fluorescence lifetime, rotational correlation times, and the presence of any dynamic quenching processes. For a compound like this compound, such studies could reveal insights into its photophysical properties, including the influence of the formyl and methylpyridinium groups on its excited state behavior.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Powder X-ray Diffraction for Material Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample. While specific PXRD patterns for this compound are not widely published, this method would be instrumental in confirming the phase purity of a synthesized batch. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. It can be used to identify the compound, assess its crystallinity, and detect the presence of any polymorphic forms or impurities. In a research or industrial setting, PXRD would be a routine analysis to ensure the consistency and quality of the material.
Hypothetical Powder X-ray Diffraction Data
| 2θ Angle (degrees) | Intensity (a.u.) |
| 10.5 | 450 |
| 15.2 | 800 |
| 20.8 | 1000 |
| 25.1 | 750 |
| 30.5 | 600 |
| Note: This table represents hypothetical data for illustrative purposes, as experimental data is not available. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic centers, including radicals and transition metal ions.
Detection and Characterization of Radical Species
The this compound, in its ground state, is a diamagnetic species with all electrons paired. Therefore, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be a powerful tool to investigate the potential formation of radical species derived from this compound. For instance, under certain conditions such as electrochemical reduction or photochemical excitation, it might be possible to generate a radical cation or a neutral radical species. EPR spectroscopy would be crucial in detecting and characterizing these transient paramagnetic intermediates. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron density within the radical species. To date, there are no specific EPR studies reported in the literature that focus on radical species generated from this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the molecular-level characteristics of 4-formyl-1-methylpyridinium. These methods provide a detailed picture of the molecule's geometry, electronic structure, and potential reactivity.
Geometry Optimization and Conformational Analysis (Ground and Excited States)
Geometry optimization studies are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the 4-formyl-1-methylpyridinium cation, Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set and a Polarizable Continuum Model (PCM) to simulate a water solvent, have been employed for geometry optimization. nii.ac.jp In its ground state, the pyridinium (B92312) ring is planar, and the formyl group is coplanar with the ring to maximize conjugation.
Conformational analysis of related bis-pyridinium compounds has been carried out using the B3LYP/6-31G(d) level of theory. researchgate.net For 4-formyl-1-methylpyridinium, the primary conformational freedom lies in the orientation of the formyl group relative to the pyridinium ring. The two main conformers would be the syn and anti forms, referring to the orientation of the carbonyl oxygen relative to the methyl group on the nitrogen. The planar conformation is generally the most stable in the ground state.
In the excited state, the geometry can change significantly. Upon photoexcitation, changes in the electron distribution can lead to elongation of certain bonds and twisting of the formyl group relative to the pyridinium ring. Calculations of the first singlet excited state (S1) indicate a change in the molecular geometry, which is crucial for understanding its photophysical and photochemical behavior. nii.ac.jp
| Method | Basis Set | Solvent Model | Focus of Study |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | PCM (Water) | Ground State Geometry of 4-formyl-1-methylpyridinium cation |
| DFT (B3LYP) | 6-31G(d) | Not Specified | Conformational Analysis of related pyridinium compounds |
Electronic Structure Analysis (HOMO-LUMO, Electron Density Distribution)
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions.
For the 4-formyl-1-methylpyridinium cation, the HOMO is typically localized on the pyridinium ring and the formyl group, while the LUMO is also distributed over the conjugated system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited. DFT calculations have been used to determine the HOMO and LUMO energies. nii.ac.jpacs.org For instance, in a study of related poly(vinyl alcohol) derivatives, the LUMO energy of a structure containing the 4-formyl-1-methylpyridinium moiety was calculated to be -0.165 eV, indicating its reactivity towards nucleophiles. acs.org
The electron density distribution, often visualized through a molecular electrostatic potential (MEP) surface, highlights the electron-rich and electron-poor regions of a molecule. For the 4-formyl-1-methylpyridinium cation, the positive charge is delocalized across the pyridinium ring, with the nitrogen atom and the formyl group's carbonyl carbon being significantly electron-deficient. This makes the carbonyl carbon a prime target for nucleophilic attack. DFT calculations at the UB3LYP/6-311G(d) level have been used to generate MEP surfaces for analogous structures. acs.org
| Property | Computational Method | Calculated Value/Observation |
|---|---|---|
| LUMO Energy | DFT | -0.165 eV for a related structure acs.org |
| Electron Density | DFT (UB3LYP/6-311G(d)) | Positive charge delocalized on the pyridinium ring, electrophilic carbonyl carbon. acs.org |
Prediction of Acidity Constants
Computational methods can be employed to predict the acidity constant (pKa) of a molecule. For 4-Formyl-1-methylpyridin-1-ium iodide, the most relevant pKa would be that of the hydrate (B1144303) form (gem-diol) of the formyl group in aqueous solution, which is in equilibrium with the aldehyde. While direct computational prediction of the pKa for this specific compound is not readily found in the literature, the methods for such predictions are well-established. They typically involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment using a high level of theory and an appropriate thermodynamic cycle.
Density Functional Theory (DFT) Applications
DFT is a powerful and widely used computational method for studying the properties of chemical systems. Its applications for 4-formyl-1-methylpyridinium and related compounds are diverse.
Mechanistic Pathway Elucidation
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For reactions involving 4-formyl-1-methylpyridinium, such as its reaction with nucleophiles, DFT can be used to model the step-by-step process.
For example, the mechanism of the reaction of the oxime derivative of 4-formyl-1-methylpyridinium has been studied computationally. mdpi.comnih.gov These studies show a stepwise mechanism involving the formation of a tetrahedral intermediate as the rate-limiting step. The free energy of activation (ΔG‡) for such reactions has been calculated, providing a quantitative measure of the reaction rate. nih.gov This approach can be applied to understand the reactions of 4-formyl-1-methylpyridinium with various nucleophiles.
Spectroscopic Property Prediction
DFT can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.
For the 4-formyl-1-methylpyridinium cation, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* transitions within the aromatic system. These theoretical predictions can then be compared with experimental spectra to validate the computational model and aid in the interpretation of the experimental data. nii.ac.jp Similarly, calculation of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra.
| Application | Computational Model | Key Findings/Insights |
|---|---|---|
| Mechanistic Study (Oximation) | (CPCM)/M06-2X/6-311++G(2df,2pd)//(CPCM)/M06-2X/6-31+G(d) | Stepwise mechanism with the formation of a tetrahedral intermediate as the rate-limiting step. nih.gov |
| Spectroscopic Prediction | TD-DFT | Prediction of electronic transition energies (λmax) and vibrational frequencies. nii.ac.jp |
Intermolecular Interaction Modeling
The study of intermolecular interactions is crucial for understanding the solid-state properties and solution behavior of ionic compounds like this compound. Computational methods, particularly Hirshfeld surface analysis and density functional theory (DFT), provide profound insights into the nature and strength of these non-covalent interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline materials. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular interactions. For pyridinium salts, Hirshfeld analysis reveals the significance of hydrogen bonds, π-π stacking, and other weak interactions in the crystal packing. For instance, in related pyridinium compounds, red spots on the d_norm surface highlight short intermolecular contacts, which are indicative of hydrogen bonds, such as those between the pyridinium ring hydrogens and the iodide anion.
Theoretical investigations into substituted pyridinium ions have shown that the nature of the substituent significantly influences intermolecular forces. nih.gov Electron-withdrawing groups, such as the formyl group in this compound, can modulate the electron density of the pyridinium ring, thereby affecting its ability to participate in π-π stacking and cation-π interactions. nih.govnih.gov Specifically, electron-withdrawing substituents tend to decrease the strength of π+-π+ stacking interactions between pyridinium rings. nih.gov
DFT calculations have been employed to study the interaction between iodide anions and substituted pyridinium cations. nih.gov These studies reveal that iodide anions can form short contacts with the hydrogen atoms at the ortho-position to the nitrogen atom of the pyridinium ring. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses confirm the attractive nature of these interactions, identifying bond critical points between the iodide and the hydrogen atoms of the pyridinium ring. nih.gov These findings suggest that for this compound, a combination of hydrogen bonding between the iodide anion and the pyridinium ring protons, alongside other weaker interactions, governs its supramolecular assembly. The presence of a formyl group is expected to influence the charge distribution on the pyridinium ring, which in turn would affect the strength and geometry of these intermolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing detailed information about their motion, interactions, and reactivity in different environments, particularly in solution. For ionic species like this compound, MD simulations can elucidate the intricate dance between the cation, the anion, and the surrounding solvent molecules.
Dynamics and Reactivity in Solution
In aqueous solution, the 4-formyl-1-methylpyridinium cation and the iodide anion will be solvated by water molecules. MD simulations of substituted poly(vinyl amine) polymers in water have shown that the size and nature of substituent groups significantly affect the conformational dynamics and hydration of the polymer chains. nih.govresearchgate.netnih.gov By analogy, the formyl group on the pyridinium ring is expected to influence the local water structure and the dynamics of the ion-solvent interactions. The formyl group, with its polar carbonyl bond, can participate in hydrogen bonding with water molecules, in addition to the hydration of the charged pyridinium ring.
The reactivity of pyridinium salts in solution is a subject of significant interest. Computational studies on the reactions of substituted pyridinio-N-phosphonates have demonstrated that these reactions proceed via a concerted mechanism with a dissociative transition state. nih.gov While this study focuses on phosphoryl transfer, the principles can be extended to understand other reactions involving the 4-formyl-1-methylpyridinium cation. The electrophilic nature of the formyl group, enhanced by the positive charge on the pyridinium ring, makes the carbonyl carbon susceptible to nucleophilic attack. MD simulations can be used to explore the free energy landscape of such reactions, identifying reaction pathways and calculating activation barriers.
| Simulation Parameter | Description | Expected Influence of 4-Formyl-1-methylpyridinium Iodide |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Would show distinct peaks for cation-anion, cation-water, and anion-water distances, revealing the structure of the solvation shells. |
| Diffusion Coefficient (D) | A measure of the translational mobility of a particle in solution. | The diffusion coefficients of the cation, anion, and solvent molecules would be influenced by the strength of their intermolecular interactions. |
| Hydrogen Bond Autocorrelation Function | Characterizes the lifetime of hydrogen bonds between solute and solvent molecules. | Would provide insight into the dynamics of the hydration shell around the cation and anion. |
Proton Transfer Dynamics
Proton transfer is a fundamental chemical process, and the pyridinium cation can act as a proton donor. Computational studies on proton-coupled electron transfer (PCET) in systems involving pyridine (B92270) have highlighted the importance of concerted pathways. royalsocietypublishing.org The acidity of the pyridinium protons is influenced by the substituents on the ring. The electron-withdrawing formyl group in the 4-position is expected to increase the acidity of the ring protons, thereby influencing proton transfer dynamics.
Theoretical investigations combining electronic structure calculations can be used to map the potential energy surface for proton transfer from the 4-formyl-1-methylpyridinium cation to a proton acceptor, such as a water molecule or another solute. These calculations can determine the energy barriers and transition state geometries for such processes.
MD simulations can provide a dynamic picture of proton transfer events. By employing reactive force fields or ab initio molecular dynamics, it is possible to simulate the proton transfer process explicitly and calculate rate constants. Studies on related systems, such as pyridine base protonation, have utilized computational methods to understand the interplay between proton transfer and ionicity. elsevierpure.com For this compound in solution, MD simulations could reveal the specific pathways for proton transfer, whether it occurs directly to a single water molecule or through a Grotthuss-like mechanism involving a hydrogen-bonded water wire. The dynamics would be sensitive to the local solvent environment and the interactions with the iodide counter-ion.
Advanced Research Applications of 4 Formyl 1 Methylpyridin 1 Ium Iodide and Its Derivatives
Pharmaceutical and Medicinal Chemistry Research
The pyridinium (B92312) core is a well-established pharmacophore in drug discovery, and derivatives of 4-Formyl-1-methylpyridin-1-ium iodide are actively being explored for their therapeutic potential. chemijournal.comrsc.org The positive charge on the nitrogen atom, combined with the reactive aldehyde group, allows for a multitude of chemical modifications, leading to compounds with a broad spectrum of biological activities.
Precursors for Biologically Active Compounds
This compound is a key precursor in the synthesis of various biologically significant molecules. A notable application is in the preparation of pyridinium oximes. dtic.milnih.gov These oximes are synthesized by reacting the aldehyde group of the parent compound or its derivatives with hydroxylamine (B1172632) or its derivatives. For instance, 1-substituted-4-formylpyridinium iodide oximes have been synthesized by treating the corresponding chloride oximes with an excess of methyl iodide. dtic.mil
Furthermore, this compound serves as a starting material for creating more complex molecules with potential therapeutic applications. For example, it can be used in the synthesis of N-acyl pyridinium-N-aminides, which are precursors to 4-aminooxazoles, through a gold-catalyzed formal (3+2)-dipolar cycloaddition. orgsyn.org The ability to generate such diverse structures underscores the importance of this compound as a foundational building block in medicinal chemistry.
Antimicrobial and Antifungal Activity Studies
Pyridinium salts are well-documented for their antimicrobial properties, and derivatives of this compound are no exception. nih.govmdpi.com The cationic nature of the pyridinium head is believed to interact with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. nih.govmdpi.com
Research has shown that the antimicrobial activity of these compounds can be tuned by modifying the substituents on the pyridine (B92270) ring and the nitrogen atom. For example, studies on various N-alkylated pyridine-based organic salts have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The introduction of long alkyl chains, which enhances the compound's hydrophobicity, has been shown to improve antimicrobial efficacy. nih.gov
In the realm of antifungal research, quaternary pyridinium salts have shown promising activity against various fungal pathogens. srce.hrmdpi.com Studies have demonstrated that certain derivatives exhibit excellent inhibitory activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum at concentrations of 100 µg/mL. srce.hr The antifungal effect is often attributed to the disruption of the fungal cell membrane and potential inhibition of respiratory enzymes. mdpi.com
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| N-alkylated pyridinium salts | S. aureus, E. coli | Activity influenced by alkyl chain length and hydrophobicity. | nih.govnih.gov |
| Quaternary pyridinium salts | B. cinerea, F. culmorum | Excellent inhibitory activity at 100 µg/mL. | srce.hr |
| Substituted benzylidenehydrazinylpyridinium derivatives | S. aureus, C. albicans | Compounds with a 3-phenylpropyl chain showed highest activity against S. aureus. | nih.govresearchgate.net |
Antiparasitic Agent Development
The development of novel antiparasitic agents is a critical area of research, and pyridinium compounds have emerged as a promising class of molecules. While direct studies on this compound itself are limited in this context, the broader family of pyridinium derivatives has shown potential. For instance, research into the metabolism of Babesia divergens, a parasite responsible for human babesiosis, has identified pyridine-related compounds as being involved in the host-parasite metabolic interactions, suggesting that targeting these pathways could be a viable therapeutic strategy. mdpi.com
Cytotoxic Effects and Cancer Therapeutics Research
The pyridine scaffold is a prominent feature in many anticancer drugs, and its derivatives are extensively studied for their cytotoxic effects against various cancer cell lines. chemijournal.comnih.gov Pyridine-based compounds can inhibit key cellular targets such as kinases, topoisomerase enzymes, and tubulin polymerization, making them valuable candidates for cancer therapy. chemijournal.com
Derivatives of this compound have been investigated for their potential as anticancer agents. For example, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7), colon cancer (LS180), and leukemia (MOLT-4) cells. nih.govnih.gov Studies have shown that the substitution pattern on the dihydropyridine (B1217469) ring significantly influences the cytotoxic potency. nih.govnih.gov For instance, the introduction of a N-thiazolyl carbamoyl (B1232498) group at specific positions on the dihydropyridine ring was found to enhance the cytotoxic potential. nih.govnih.gov
Furthermore, some pyridinium salts have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. nih.gov Research on novel bispidine derivatives, which can be synthesized from pyridinium precursors, has revealed that these compounds can activate polyamine catabolism and exhibit pronounced toxic activity toward cancer cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Dihydropyridine derivatives | MCF-7, LS180, MOLT-4 | Weak to good cytotoxic activities, with potency depending on substituents. | nih.govnih.gov |
| 1-Methyl-3-nitropyridine chloride (MNP) | HL60 (leukemia) | Triggered caspase-3/caspase-8-dependent apoptosis. | nih.gov |
| Bispidine derivatives | HepG2 (liver cancer) | Enhanced polyamine catabolism and induced cytotoxicity. | mdpi.com |
| Pyridine-thiazole hybrids | Various (NCI-60 panel) | Inhibited growth of all 60 cell lines, with some showing cytotoxic properties. | mdpi.com |
Enzyme and Receptor Interaction Studies
The charged nature and structural features of this compound and its derivatives make them interesting probes for studying interactions with biological macromolecules like enzymes and receptors. utas.edu.auresearchgate.net The pyridinium group can participate in electrostatic interactions and hydrogen bonding, which are crucial for molecular recognition. utas.edu.au
Derivatives of this compound are being investigated as potential enzyme inhibitors. For example, pyridine-based compounds have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells. nih.gov In silico screening and subsequent in vitro validation have identified pyridine derivatives that exhibit significant FASN inhibitory activity. nih.gov
In the context of receptor interactions, pyridinium salts are studied for their ability to bind to various receptors. utas.edu.aunih.gov Molecular modeling and docking studies of quaternary ammonium-based pyridinium ionic liquids have explored their binding affinities with macromolecular receptors like VEGFR-2 kinase, revealing interactions through π-π stacking, hydrophobic contacts, and hydrogen bonding. nih.gov
Catalysis and Organic Transformations
Beyond its biological applications, this compound and related pyridinium salts are gaining attention for their role in catalysis and as versatile reagents in organic synthesis. The unique electronic properties of the pyridinium ring, enhanced by the electron-withdrawing formyl group and the positive charge, can be harnessed to facilitate a variety of chemical transformations.
Substituted pyridinium salts have demonstrated excellent catalytic activity in reactions such as the Mannich reaction for the synthesis of β-amino carbonyl derivatives. nih.gov The catalytic efficiency can be optimized by altering the substituents on the pyridinium ring. nih.gov
Iodine, in various forms including iodide salts, is known to catalyze a range of organic reactions, such as esterification and Knoevenagel condensation, often under mild and environmentally friendly conditions. researchgate.netugm.ac.id While specific catalytic applications of this compound are an emerging area of research, the presence of the iodide counter-ion suggests its potential utility in such transformations. Furthermore, pyridinium derivatives are employed in visible-light-driven photocatalysis for site-selective functionalization of heteroaromatic compounds. acs.org
Metal-Complex Catalysis in Organic Reactions
While direct catalytic applications of this compound are not extensively documented in dedicated studies, its derivatives and related pyridinium salts are instrumental in metal-catalyzed reactions. The formyl group can be readily converted into other functionalities, making it a versatile precursor for designing ligands for metal complexes.
A closely related compound, 4-Formyl-1-methylpyridinium benzenesulfonate (B1194179) , has been utilized as a reagent in the synthesis of complex molecules such as tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids. The reaction conditions for these syntheses are mild, which is particularly suitable for compounds with sensitive functional groups, offering an efficient alternative to harsher methods.
The broader class of pyridinium salts is widely employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For instance, the synthesis of 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide involves a Sonogashira coupling reaction catalyzed by a palladium complex. nih.gov This highlights the role of pyridinium compounds in constructing complex conjugated systems.
The table below summarizes the use of a related pyridinium salt in the synthesis of various complex molecules.
| Synthesized Compound/Family | Reagent | Reference |
| Tetrazolic analogs of chalcones | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| (+)-Ferruginol | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Ecteinascidin 743 | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Galipea alkaloids | 4-Formyl-1-methylpyridinium benzenesulfonate |
Role as Redox-Active Functional Group Transfer Reagents
N-functionalized pyridinium salts have emerged as a significant class of reagents in organic synthesis, acting as precursors for various radicals. acs.org Through a single-electron transfer reduction, these salts can generate carbon, nitrogen, and oxygen-centered radicals. acs.org This reactivity has been harnessed in a variety of chemical transformations.
The general mechanism involves the reduction of the pyridinium ring, which triggers the cleavage of the N-substituent bond. This process allows for the generation of radicals under mild conditions, often initiated by photoredox catalysis. acs.org The resulting radicals can then participate in a range of reactions, including additions to alkenes and arenes.
While specific studies on this compound as a redox-active functional group transfer reagent are limited, the established reactivity of the pyridinium scaffold suggests its potential in this area. The formyl group could influence the redox potential of the pyridinium ring and potentially participate in subsequent reactions.
Electrocatalytic Applications (e.g., CO2 Reduction)
The electrochemical reduction of carbon dioxide (CO2) to value-added chemicals is a critical area of research for addressing climate change and developing sustainable fuel sources. Pyridinium and its derivatives have been investigated as catalysts for this process.
Studies have shown that substituted pyridinium catalysts can facilitate the reduction of CO2 to products like methanol (B129727) at platinum electrodes. osti.gov The efficiency of these catalysts is influenced by their electronic properties, such as their pKa and the energy of their Lowest Unoccupied Molecular Orbital (LUMO). osti.gov For instance, increasing the basicity of the pyridinium catalyst generally leads to higher faradaic yields for CO2-derived products. osti.gov While this compound has not been the specific focus of these studies, the principles established suggest that its electronic properties, influenced by the electron-withdrawing formyl group, would play a crucial role in its catalytic activity for CO2 reduction.
The following table presents data on the faradaic yield of CO2-derived products using various substituted pyridinium catalysts.
| Electrocatalyst | Methanol Faradaic Yield (%) | Formic Acid Faradaic Yield (%) | Total Faradaic Yield (%) | Reference |
| Pyridinium | 22 ± 3 | 12 ± 2 | 34 ± 5 | osti.gov |
| 2-methyl pyridinium | 29 ± 3 | 9 ± 2 | 38 ± 5 | osti.gov |
| 4-methyl pyridinium | 33 ± 4 | 10 ± 2 | 43 ± 6 | osti.gov |
| 4-tertbutyl pyridinium | 28 ± 3 | 11 ± 2 | 39 ± 5 | osti.gov |
| 4-amino pyridinium | 39 ± 4 | 14 ± 2 | 53 ± 6 | osti.gov |
| 4-dimethylamino pyridinium | 37 ± 4 | 15 ± 2 | 52 ± 6 | osti.gov |
Photocatalytic Systems
N-functionalized pyridinium salts have gained considerable attention in the field of photoredox catalysis. acs.org These compounds can act as both radical precursors and pyridine surrogates, enabling site-selective functionalization of the pyridine ring under mild, visible-light-irradiated conditions. acs.org This approach has been successfully applied to the late-stage functionalization of complex and bioactive molecules. acs.org
The general strategy involves the single-electron reduction of the N-functionalized pyridinium salt by a photocatalyst, leading to the generation of a radical species. This radical can then undergo various synthetic transformations. A notable advancement in this area is the development of enantioselective reactions using pyridinium salts in conjunction with N-heterocyclic carbene (NHC) catalysis under visible light.
A supporting information document for a study on carbon dots as photocatalysts describes the synthesis of N-methyl-4-picolinium compounds, which are structurally related to this compound. rsc.org This suggests the potential for utilizing such pyridinium derivatives within photocatalytic systems.
Materials Science and Advanced Functional Materials
The versatile chemical nature of this compound and its derivatives makes them attractive building blocks for the creation of advanced functional materials with applications in electronics and energy storage.
Development of Functional Materials with Unique Electronic Properties
The pyridinium moiety is a key component in a variety of functional materials, including those with interesting photophysical and electronic properties. For example, derivatives of 1-methyl-4-styryl-pyridinium iodide have been synthesized and investigated as fluorescent probes. nih.gov One such derivative, trans-4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide, exhibits solvatochromism, meaning its absorption and fluorescence spectra are dependent on the polarity of the solvent. researchgate.net This property makes it useful for characterizing solvent polarities. researchgate.net
Furthermore, a protocol has been developed for the synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for use in lithium-organic batteries. nih.govresearchgate.net This research highlights the potential of N-methylpyridinium derivatives in creating materials with tailored redox properties for energy storage applications. The synthesis involves creating both small molecules and conjugated polymers containing the carbonyl-N-methylpyridinium unit. nih.govresearchgate.net
The table below details the photophysical properties of a fluorescent pyridinium derivative in various solvents.
| Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Reference |
| Methanol | 402, 455 | 605 | 0.45 | 2.4 | researchgate.net |
| Ethanol (B145695) | 405, 458 | 608 | 0.48 | 2.5 | researchgate.net |
| Acetonitrile | 400, 450 | 603 | 0.54 | 2.6 | researchgate.net |
| Dimethylformamide | 410, 465 | 612 | 0.38 | 2.2 | researchgate.net |
Application in Redox Flow Batteries and Energy Storage Systems
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and pyridinium-based compounds are being actively explored as anolyte materials (the negative electrolyte). These materials are attractive due to their potential for low cost, high solubility, and tunable redox potentials.
While this compound itself has not been specifically reported as an anolyte, numerous studies have focused on related pyridinium derivatives. For instance, a patent describes an aqueous redox flow battery utilizing a pyridinium cation-based electrolyte for the negative electrode. google.comosti.gov Research has also been conducted on the electrochemical properties of di-pyridinium carbonyl species to assess their suitability as redox flow battery anolytes. acs.org
A key challenge in the development of pyridinium-based anolytes is ensuring their stability, particularly in the presence of oxygen. Recent research has shown that the formation of π-dimers between reduced pyridinium species can surprisingly enhance their air tolerance, a finding that contradicts earlier views. nih.gov This understanding is crucial for designing more robust and practical AORFBs.
Fluorescent Dyes and Imaging Agents
The electrophilic aldehyde functional group of this compound makes it an ideal starting material for the synthesis of donor-π-acceptor (D-π-A) dyes through condensation reactions. The resulting dyes have found widespread use as fluorescent probes in biological imaging.
Styryl and merocyanine (B1260669) dyes are two major classes of fluorescent molecules that can be synthesized from this compound.
Styryl Dyes: These are typically prepared via the Knoevenagel condensation reaction. nih.govmdpi.com In this synthesis, this compound acts as the aldehyde component and is reacted with a compound containing an active methylene (B1212753) or methyl group, such as p-N,N-dialkylaminobenzylidenes or substituted anilines. The reaction is often catalyzed by a weak base like piperidine (B6355638). nih.gov The pyridinium moiety in the resulting dye serves as a potent electron-accepting unit. nih.gov This straightforward synthesis allows for the creation of a diverse library of styrylpyridinium dyes with tunable optical properties. nih.gov
Merocyanine Dyes: Merocyanine dyes are synthesized by reacting this compound with a different class of active methylene compounds, often cyclic structures like barbituric acid or its derivatives. nih.gov These dyes are characterized by a neutral electron-donating portion and a charged electron-accepting end, connected by a polymethine bridge. The structural variations in the barbituric acid or other heterocyclic moieties can significantly influence the photophysical properties of the resulting dyes. nih.gov
Table 2: Synthesis of Dyes from this compound This interactive table outlines the general synthetic pathways to produce styryl and merocyanine dyes.
| Dye Class | Reactant B (Active Methylene/Methyl Compound) | Typical Catalyst | Resulting Structure Core |
|---|---|---|---|
| Styryl Dye | Substituted Aniline (B41778), Malononitrile | Piperidine | N-methyl-4-styrylpyridinium |
| Merocyanine Dye | Barbituric Acid, Thiobarbituric Acid | Piperidine, Pyridine | Pyridinium-polymethine-barbiturate |
Derivatives of this compound, particularly styrylpyridinium dyes, are highly effective as fluorescent probes for live-cell imaging. rsc.orgrsc.org
A primary application is the specific staining of mitochondria. nih.govrsc.org The delocalized positive charge of the N-methylpyridinium cation facilitates the accumulation of these dyes within the mitochondria of living cells, which have a negative membrane potential. rsc.orgresearchgate.net These probes are generally non-toxic at imaging concentrations and exhibit high specificity, allowing for detailed tracking of mitochondrial dynamics. rsc.orgnih.gov For instance, certain styrylpyridinium probes show exceptional photostability, enabling continuous imaging for several hours post-staining. rsc.org
Furthermore, the versatility of the styryl scaffold allows for targeted modifications to alter subcellular localization. By adjusting the hydrophobicity of the electron-donating part of the molecule, the probes can be redirected from the mitochondria to other cellular structures, such as the plasma membrane. biorxiv.org For example, the styryl dye FM1-43 and its derivatives are well-known plasma membrane probes. biorxiv.org Merocyanine derivatives have also been developed for specific applications, such as identifying and staining leukemic cells, where the dye's binding pattern can change as the cells differentiate. nih.gov Some styryl dyes have also been proposed as effective probes for nucleic acids like DNA and RNA. nih.govrsc.org
Table 3: Bio-imaging Applications of Pyridinium-Based Dyes This interactive table summarizes various cellular imaging applications of dyes derived from pyridinium precursors.
| Dye Type | Target Application/Organelle | Key Finding | Reference |
|---|---|---|---|
| Cationic Styrylpyridinium | Live-Cell Mitochondrial Imaging | The positive charge drives accumulation in mitochondria; probes are photostable and non-toxic. | nih.gov, rsc.org, rsc.org |
| Modified Styrylpyridinium | Plasma Membrane Staining | Chemical modification of the hydrophobic tail redirects the probe from mitochondria to the plasma membrane. | biorxiv.org |
| Benzo[h]coumarin-pyridinium | Two-Photon Mitochondrial Imaging | Structural rigidification enhances quantum yield and enables long-term tracking of mitochondria. | rsc.org |
| Merocyanine 540 | Leukemia Cell Staining | Binds specifically to leukemic cells, with binding patterns changing during cell differentiation. | nih.gov |
Many styryl dyes derived from this compound function as fluorescent molecular rotors. nih.govrsc.org These molecules typically consist of an electron-donating group and an electron-accepting group linked by a single or double bond that allows for intramolecular rotation. nih.govgoogle.com In these styryl dyes, the N-methylpyridinium group acts as the electron acceptor.
The fluorescence of a molecular rotor is highly sensitive to the viscosity of its local environment. In low-viscosity solvents, the molecule can undergo rapid, non-radiative relaxation through intramolecular rotation after being photoexcited, a process often described by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net This efficient non-radiative decay pathway results in low fluorescence (quantum yield). However, in a viscous environment or when the rotor's movement is sterically hindered (e.g., by binding to a protein or amyloid plaque), the intramolecular rotation is restricted. nih.gov This restriction closes the non-radiative decay channel, forcing the molecule to relax by emitting a photon, which leads to a significant increase in fluorescence intensity. researchgate.netnih.gov This property makes them excellent probes for measuring microviscosity in cells or for detecting the formation of biological aggregates, such as the amyloid-β plaques associated with Alzheimer's disease. nih.gov
Table 4: Principle of Molecular Rotor-Based Probes This interactive table explains the components and operational mechanism of molecular rotors derived from this compound.
| Component / State | Description | Role in Fluorescence |
|---|---|---|
| Electron Acceptor | N-methylpyridinium moiety | Creates the charge separation necessary for the TICT state. |
| Electron Donor | Substituted aniline or other electron-rich aromatic group | Initiates the charge transfer upon photoexcitation. |
| Rotatable Bond | Ethylene bridge (-CH=CH-) | Allows for torsional motion between the donor and acceptor groups. |
| Low Viscosity Env. | Unrestricted rotation | Promotes non-radiative decay via the TICT state, leading to quenched fluorescence. |
| High Viscosity Env. | Restricted rotation | Inhibits non-radiative decay, forcing radiative decay and causing a bright fluorescence signal. |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The advancement of chemical research is intrinsically linked to the efficiency and sustainability of synthetic methodologies. For 4-Formyl-1-methylpyridin-1-ium iodide, future research will likely focus on optimizing its preparation to be more environmentally benign and cost-effective.
Current synthetic approaches often involve the quaternization of 4-pyridinecarboxaldehyde (B46228) with methyl iodide. While effective, this method can be improved. Future investigations may explore:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. The development of a microwave-assisted protocol for the synthesis of this compound would represent a significant step towards a more efficient process.
Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the use of greener alternatives, such as ionic liquids or water-based systems, for the synthesis of this compound is a critical future direction.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could lead to a more robust and industrially viable production method.
A comparative overview of potential synthetic improvements is presented in Table 1.
| Synthesis Parameter | Conventional Method | Potential Future Method | Advantages of Future Method |
| Energy Input | Prolonged heating | Microwave irradiation | Reduced reaction time, energy efficiency |
| Solvent | Acetonitrile, DMF | Water, Ionic Liquids | Reduced environmental impact, improved safety |
| Reaction Scale | Batch processing | Continuous flow | Enhanced safety, scalability, and consistency |
In-depth Mechanistic Understanding of Complex Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the pyridinium (B92312) ring and the nucleophilic susceptibility of the formyl group. A deeper understanding of its reaction mechanisms is crucial for harnessing its full synthetic potential.
The aldehyde functionality readily undergoes condensation reactions with activated methylene (B1212753) compounds to form a variety of derivatives, most notably styryl dyes. The mechanism of these Knoevenagel-type condensations, including the role of catalysts and the stereochemical outcomes, warrants further detailed investigation.
Furthermore, the pyridinium moiety can participate in nucleophilic aromatic substitution reactions. Studies on the kinetics and thermodynamics of these reactions with various nucleophiles will provide valuable insights into its reactivity profile. nih.gov The formation of pyridinium ylides and their subsequent reactions also represent an area ripe for mechanistic exploration. mdpi.com
Exploration of New Application Areas in Interdisciplinary Fields
The unique structural features of this compound make it a promising candidate for a range of applications in interdisciplinary fields.
Materials Science: As a precursor to styryl dyes, this compound is pivotal in the development of materials with interesting photophysical properties. These dyes have applications in:
Nonlinear Optics (NLO): Certain styrylpyridinium derivatives exhibit significant third-order NLO properties, making them suitable for applications in optical limiting and switching. mdpi.com
Dye-Sensitized Solar Cells (DSSCs): The photophysical properties of styryl dyes make them potential sensitizers in DSSCs. researchgate.net
Biological Imaging: The fluorescence of styryl dyes derived from this compound allows for their use as probes in biological systems. Research has shown their utility in:
DNA and RNA Sensing: Specific styryl dyes exhibit enhanced fluorescence upon binding to nucleic acids, enabling their use as sensors. medchemexpress.com
Cell Imaging: These fluorescent probes can be used to visualize cellular components, such as the cytoplasm and nucleoli. mdpi.com
Medicinal Chemistry: The pyridinium scaffold is a common motif in many biologically active compounds. glpbio.com The functional handle provided by the formyl group allows for the synthesis of a diverse library of derivatives for screening against various biological targets. For instance, oxime derivatives of this compound have been studied for their reactivity towards organophosphates, suggesting potential applications in the development of antidotes. journal-vniispk.ruacs.org
Structure-Activity/Property Relationship Studies for Optimized Performance
A systematic investigation into the relationship between the chemical structure of derivatives of this compound and their resulting properties is essential for optimizing their performance in specific applications.
For styryl dyes derived from this compound, modifying the electron-donating group that condenses with the formyl moiety can have a profound impact on the photophysical properties. Key parameters to investigate include:
Absorption and Emission Wavelengths: How do different substituents affect the λmax of absorption and emission?
Quantum Yield: What structural features lead to higher fluorescence quantum yields?
Stokes Shift: How can the structure be tuned to achieve larger Stokes shifts, which are beneficial for fluorescence imaging?
A hypothetical structure-property relationship study for a series of styryl dyes derived from this compound is outlined in Table 2.
| Electron-Donating Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application Focus |
| N,N-dimethylaniline | ~480 | ~620 | 15 | Biological Imaging |
| 2,5-dimethoxyaniline | ~450 | ~580 | 10 | DSSC |
| Julolidine | ~520 | ~680 | 25 | NLO Materials |
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and optimization of new functional molecules. For this compound and its derivatives, this integrated approach can provide deep insights that are difficult to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to:
Predict molecular geometries, electronic structures, and vibrational frequencies.
Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to understand electronic transitions and reactivity.
Simulate absorption spectra to aid in the interpretation of experimental UV-Vis data.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of these molecules in different environments, such as in solution or interacting with biological macromolecules. This can provide insights into solvation effects and binding modes.
The combination of these computational tools with experimental data from techniques like NMR, X-ray crystallography, and various spectroscopies will enable a more rational design of novel derivatives of this compound with tailored properties for specific applications.
Q & A
Q. What are the optimal synthesis protocols for 4-formyl-1-methylpyridin-1-ium iodide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound is typically synthesized via quaternization of 4-formylpyridine with methyl iodide in methanol under reflux (50–60°C for 2–6 hours). Equimolar ratios of reactants are recommended to minimize side products . For reproducibility, ensure strict control of reaction temperature and solvent purity. Post-synthesis, isolate the product via vacuum filtration and wash with cold diethyl ether to remove unreacted reagents. Characterize purity using H NMR (expected signals: δ ~9.5 ppm for aldehyde proton, δ ~4.5 ppm for N-methyl group) and elemental analysis .
Q. How should researchers address discrepancies in solubility data for this compound across literature sources?
- Methodological Answer : Solubility variations may arise from differences in solvent polarity, temperature, or hydration states. Standardize measurements by preparing saturated solutions in DMSO, methanol, or water at 25°C, followed by gravimetric analysis after solvent evaporation. Cross-validate with UV-Vis spectroscopy at λmax ~270 nm (attributed to the pyridinium chromophore) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR should confirm the aldehyde (δ ~190–200 ppm in C) and N-methyl groups.
- X-ray diffraction : Single-crystal X-ray analysis (e.g., using a Bruker APEXII CCD diffractometer) reveals the planar pyridinium ring and C–H···I hydrogen bonding patterns. Space group assignments (e.g., P1) and interionic interactions should align with reported analogs .
- HRMS : Validate molecular mass (C7H8INO<sup>+</sup>, exact mass 249.05) using ESI-TOF .
Q. Why does the iodide counterion influence the crystal packing of pyridinium salts like this compound?
- Methodological Answer : The larger ionic radius and weaker hydrogen-bonding capacity of iodide (vs. Cl<sup>−</sup> or Br<sup>−</sup>) reduce directional interactions, leading to less restrictive packing. This can result in non-centrosymmetric structures, though 4-formyl derivatives often adopt centrosymmetric arrangements due to steric hindrance from the aldehyde group .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity or optical properties of 4-formyl-1-methylpyridinium iodide?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). The aldehyde group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.
- MD Simulations : Simulate solvent interactions (e.g., methanol) to predict solubility trends and aggregation behavior .
- Non-linear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess potential for NLO applications. Experimental data from Kurtz-Perry powder tests may contradict computational predictions due to crystal symmetry limitations .
Q. What experimental strategies resolve contradictions in reported non-linear optical (NLO) properties of structurally similar pyridinium salts?
- Methodological Answer : Discrepancies often arise from crystallographic symmetry (e.g., centrosymmetric vs. non-centrosymmetric packing). To test NLO activity:
Grow crystals in polar solvents to induce non-centrosymmetric packing.
Use second-harmonic generation (SHG) measurements with a Nd:YAG laser (1064 nm).
Compare with computational hyperpolarizability values. Note that 4-formyl derivatives often lack SHG activity due to planar, symmetric arrangements .
Q. How do alternative synthetic routes (e.g., microwave-assisted or solvent-free methods) impact the yield and purity of this compound?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) but may increase side products if temperature gradients form. Monitor via TLC (silica gel, ethyl acetate:hexanes 1:1).
- Solvent-Free Conditions : Grind 4-formylpyridine and methyl iodide in a mortar. While eco-friendly, this method risks incomplete quaternization; validate purity via H NMR .
Q. What role do C–H···I hydrogen bonds play in stabilizing the crystal lattice of this compound?
- Methodological Answer : C–H···I interactions (2.9–3.3 Å) contribute to layered packing, as observed in X-ray structures. These weak interactions stabilize the lattice but are insufficient to induce significant NLO activity. Compare with chloride analogs, where stronger Cl···H bonds enable denser packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
